molecular formula C10H22N2O4S3 B14567834 1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine CAS No. 61316-07-2

1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine

Cat. No.: B14567834
CAS No.: 61316-07-2
M. Wt: 330.5 g/mol
InChI Key: LKYJARSCKJFINN-UHFFFAOYSA-N
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Description

1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine is an organosulfur compound with a complex structure. This compound is characterized by the presence of methanesulfonyl and methylsulfanyl groups attached to a propane backbone, which is further connected to a piperazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine involves multiple steps. One common method includes the reaction of methanesulfonyl chloride with 3-(methylsulfanyl)propane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a non-nucleophilic base and an organic solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl groups under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine is unique due to the combination of methanesulfonyl, methylsulfanyl, and piperazine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61316-07-2

Molecular Formula

C10H22N2O4S3

Molecular Weight

330.5 g/mol

IUPAC Name

1-methyl-4-(3-methylsulfanyl-1-methylsulfonylpropyl)sulfonylpiperazine

InChI

InChI=1S/C10H22N2O4S3/c1-11-5-7-12(8-6-11)19(15,16)10(4-9-17-2)18(3,13)14/h10H,4-9H2,1-3H3

InChI Key

LKYJARSCKJFINN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C(CCSC)S(=O)(=O)C

Origin of Product

United States

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